Tert-butyl[(3-nitrophenyl)methyl]amine
Description
Chemical Classification and Structural Features within Substituted Amines
Tert-butyl[(3-nitrophenyl)methyl]amine is classified as a secondary amine. This classification is due to the nitrogen atom being bonded to two carbon substituents: a tert-butyl group and a (3-nitrophenyl)methyl, or benzyl (B1604629), group. The structure incorporates several key functional groups that define its chemical properties.
The presence of the bulky tert-butyl group, (CH3)3C-, introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the compound's reactivity, potentially hindering the nitrogen's ability to participate in certain nucleophilic reactions or coordination with metal centers compared to less hindered amines.
The compound also features a 3-nitrophenyl group, which consists of a benzene (B151609) ring substituted with a nitro group (NO2) at the meta position relative to the methylene (B1212753) bridge. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This electronic effect modifies the chemical properties of the phenyl ring and the benzylic position.
Research Significance in Contemporary Organic Chemistry and Synthesis
The primary research significance of this compound lies in its role as a synthetic intermediate or a building block for creating more complex molecules. Its bifunctional nature—possessing a reactive amine group and a modifiable nitro group—makes it a versatile precursor in multi-step organic syntheses.
The secondary amine functionality can undergo a variety of chemical transformations. It can be acylated to form amides, alkylated to produce tertiary amines, or used in coupling reactions. The tert-butyl group can also serve as a protecting group for the amine, which can be removed under specific chemical conditions if necessary.
Furthermore, the nitro group on the phenyl ring is a valuable functional handle. It can be readily reduced to a primary amine (aniline derivative). This transformation opens up a vast array of synthetic possibilities, including the synthesis of diamines, the formation of heterocyclic compounds such as benzimidazoles, or participation in diazotization reactions. The presence of both an aliphatic amine and a latent aromatic amine (in the form of the nitro group) allows for selective functionalization at two different sites within the molecule, making it a useful component in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, tert-butylamine (B42293) itself is used as an intermediate in the preparation of pesticides and pharmaceuticals. wikipedia.org
Table of Compounds Mentioned
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C11H16N2O2 | 110079-42-0 |
| tert-Butylamine | C4H11N | 75-64-9 |
| Benzene | C6H6 | 71-43-2 |
Structure
3D Structure
Properties
CAS No. |
110079-42-0 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)12-8-9-5-4-6-10(7-9)13(14)15/h4-7,12H,8H2,1-3H3 |
InChI Key |
SBNIXZHDUMUUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 3 Nitrophenyl Methyl Amine and Analogues
Strategic Approaches to Amine Formation
The construction of the central C-N bond in tert-butyl[(3-nitrophenyl)methyl]amine can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to various functional groups.
Alkylation Pathways (e.g., from 3-nitrobenzyl halides)
Direct N-alkylation of a primary amine with an alkyl halide is a fundamental method for the synthesis of secondary amines. In the context of this compound, this would involve the reaction of tert-butylamine (B42293) with a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide.
However, this seemingly straightforward approach is fraught with challenges. The steric bulk of the tert-butyl group significantly hinders its nucleophilic attack, making the desired S(_N)2 reaction pathway less favorable. Consequently, the competing E2 elimination pathway, where the amine acts as a base to deprotonate the benzyl (B1604629) halide, becomes a major side reaction, leading to the formation of 3-nitrostyrene. Furthermore, overalkylation to form a tertiary amine is a common issue in such reactions, although in this specific case, the steric hindrance of the initial product would likely disfavor this outcome. The basicity of tert-butylamine can also promote the elimination of hydrogen bromide from the 3-nitrobenzyl bromide, further reducing the yield of the desired product.
Reductive Amination Protocols
Reductive amination represents a powerful and widely used alternative to direct alkylation for the synthesis of amines. masterorganicchemistry.comlibretexts.orgmdma.ch This two-step, often one-pot, process involves the initial condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, this would entail the reaction of 3-nitrobenzaldehyde (B41214) with tert-butylamine, followed by reduction.
A critical consideration in this pathway is the choice of the reducing agent to avoid the undesired reduction of the nitro group present on the aromatic ring. researchgate.net While powerful reducing agents like lithium aluminum hydride would readily reduce both the imine and the nitro group, milder and more selective reagents are preferred. Sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)) are commonly employed for reductive aminations as they are less reactive towards carbonyl and nitro groups under neutral or mildly acidic conditions. masterorganicchemistry.com
Studies on the reductive amination of 3-nitrobenzaldehyde with methylamine (B109427) have highlighted the potential for partial reduction of the nitro group, leading to the formation of hazardous azo- and azoxy-containing byproducts when using sodium borohydride (B1222165). researchgate.net A safer alternative identified was the use of borane-tert-butylamine complex activated with methanesulfonic acid, which selectively reduced the imine without affecting the nitro group. researchgate.net This suggests that a careful selection of the borane-based reducing agent is crucial for a clean and safe synthesis of this compound via this route.
Palladium-Catalyzed Amine Synthesis via Isocyanide Insertion
Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of C-N bonds. One intriguing approach involves the insertion of an isocyanide into a carbon-halogen bond, followed by subsequent transformations to yield an amine. In a hypothetical synthesis of this compound, one could envision a palladium-catalyzed reaction between 3-nitrobenzyl bromide and tert-butyl isocyanide.
The general mechanism for such reactions typically involves the oxidative addition of the aryl or benzyl halide to a Pd(0) catalyst, followed by the insertion of the isocyanide into the resulting Pd-C bond. nih.govorganic-chemistry.orgchemrxiv.orgresearchgate.net The resulting imidoyl-palladium complex can then undergo various reactions. For the synthesis of the target amine, a subsequent reduction step would be necessary to convert the imidoyl intermediate to the desired secondary amine. While this approach is mechanistically plausible, specific examples for the synthesis of N-benzyl-tert-butylamines via this method are not extensively documented, and the development of suitable reductive conditions for the final step would be a key challenge.
Stereoselective Synthesis of Related β-Amino Alcohol Precursors
The synthesis of chiral β-amino alcohols is a significant area of research as these motifs are present in numerous biologically active molecules and serve as valuable chiral auxiliaries. nih.govpostech.ac.krdiva-portal.orgdiva-portal.orgrroij.com While this compound itself is not chiral, the methodologies developed for the stereoselective synthesis of β-amino alcohols can be adapted to create chiral analogues or precursors.
One common strategy involves the ring-opening of enantiomerically pure epoxides with an amine. For instance, a chiral epoxide derived from a 3-nitrophenyl precursor could be opened with tert-butylamine to yield a chiral β-amino alcohol. This reaction is typically highly regioselective and stereospecific, proceeding via an S(_N)2 mechanism to give the anti-product. rroij.com
Another powerful approach is the asymmetric reduction of α-amino ketones. A ketone bearing a 3-nitrophenyl group and an adjacent N-tert-butylamino group could be stereoselectively reduced using chiral reducing agents, such as those derived from boranes or aluminum hydrides, to furnish the desired chiral β-amino alcohol. The stereochemical outcome would be dictated by the nature of the chiral catalyst or reagent employed.
Furthermore, asymmetric C-H amination reactions are an emerging strategy. A radical relay chaperone strategy has been developed for the enantioselective and regioselective β-C-H amination of alcohols, which could be conceptually applied to precursors bearing a 3-nitrophenyl moiety. nih.gov
Incorporation of the tert-Butyl Moiety in Amines
The introduction of a tert-butyl group onto a nitrogen atom can be challenging due to its steric bulk. As discussed in the context of alkylation pathways (Section 2.1.1), direct reaction with tert-butyl halides often leads to elimination rather than substitution.
Alternative tert-butylating agents have been developed to overcome this limitation. For example, tert-butyl 2,2,2-trichloroacetimidate, in the presence of a copper catalyst, has been shown to effectively N-tert-butylate aromatic amines under mild conditions. organic-chemistry.org This method proceeds via the formation of a tert-butyl cation, which is then trapped by the amine. While demonstrated for aromatic amines, the applicability of this method to benzylamines would require further investigation.
Another strategy involves the use of reagents that can deliver the "t-Bu-N" synthon. For instance, reductive amination with pivalaldehyde (2,2-dimethylpropanal) followed by reduction would introduce a neopentyl group, which is isomeric to the tert-butyl group but structurally distinct. To directly introduce the tert-butyl group via reductive amination, one would need to start with tert-butylamine and react it with the appropriate aldehyde, as described in Section 2.1.2.
Directed Introduction of the 3-Nitrophenyl Group
The 3-nitrophenyl group is a key structural component of the target molecule. Its introduction can be achieved through various synthetic strategies, either by starting with a pre-functionalized aromatic ring or by nitrating a suitable precursor.
The most direct approach is to utilize commercially available starting materials that already contain the 3-nitrophenyl moiety, such as 3-nitrobenzaldehyde or 3-nitrobenzyl bromide. These compounds serve as excellent precursors for the reductive amination and alkylation pathways, respectively. The synthesis of 3-nitrobenzaldehyde itself can be achieved by the nitration of benzaldehyde. libretexts.org
Alternatively, if a synthesis begins with a different substituted benzene (B151609), the nitro group can be introduced via electrophilic aromatic substitution. The directing effects of the substituents already present on the ring will determine the position of nitration. For example, if one were to start with a benzylamine (B48309) derivative, the amino group would be an ortho-, para-director. To achieve meta-nitration, the directing effect of the amino group would need to be modified, for instance, by protonation in a strongly acidic medium or by conversion to a meta-directing group.
Advanced Catalytic Systems in Amine Synthesis
The development of advanced catalytic systems has revolutionized the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic chemistry. For compounds like this compound, catalytic reductive amination stands out as a highly efficient and atom-economical approach. This one-pot reaction combines a nitroarene (or the corresponding aniline), a carbonyl compound, and a reducing agent, mediated by a catalyst, to directly yield the target secondary or tertiary amine. frontiersin.orgnih.govnih.gov This methodology avoids the multi-step processes and often harsh reagents associated with traditional amine synthesis, such as the alkylation of amines with alkyl halides. rsc.org
The core of this process involves the in situ reduction of a nitro compound to a primary amine, which then condenses with an aldehyde or ketone to form an imine intermediate. The subsequent catalytic reduction of this imine furnishes the final amine product. nih.govmdpi.com The success of this tandem reaction hinges on the catalyst's ability to selectively promote both the nitro group reduction and the imine hydrogenation without leading to undesirable side reactions, such as over-alkylation or hydrogenation of the aromatic ring. nih.gov
Transition-Metal Catalysis for Aliphatic Amine Formation
Transition-metal catalysts are central to modern amine synthesis, particularly for reductive amination processes that form aliphatic amines. nih.gov A variety of both noble and non-noble metals have been developed to catalyze the direct reductive coupling of nitro compounds with aldehydes and ketones. nih.govnih.gov This method allows for the synthesis of the target compound, this compound, from 3-nitrobenzaldehyde and tert-butylamine in a single, efficient step.
Catalysts based on platinum and palladium have demonstrated high turnover numbers (TON) and turnover frequencies (TOF) under relatively mild conditions of temperature and hydrogen pressure. frontiersin.org For instance, supported platinum catalysts have been effectively used in the industrial production of N-alkyl-N-aryl amines. frontiersin.orgnih.gov However, catalysts derived from non-noble metals like copper, nickel, and iridium are gaining prominence as more cost-effective and sustainable alternatives. nih.govrsc.org Supported copper catalysts, in particular, have been successfully employed for the one-pot reductive amination of nitroarenes in continuous flow reactors, offering advantages in scalability and process control. researchgate.net
The choice of catalyst, support material, and reaction conditions is critical for achieving high selectivity. The general mechanism involves several reactive intermediates, and an effective catalyst must guide the reaction pathway toward the desired secondary amine while suppressing the formation of byproducts. nih.gov
Table 1: Comparison of Transition-Metal Catalysts in Reductive Amination of Nitroarenes
| Catalyst System | Metal | Typical Reducing Agent | Key Advantages |
| Platinum on Carbon (Pt/C) | Platinum | H₂ | High activity and TONs, applicable on industrial scale. frontiersin.orgnih.gov |
| Palladium on Carbon (Pd/C) | Palladium | H₂ | High TONs and TOFs, good recyclability. frontiersin.org |
| Copper on Alumina (Cu/γ-Al₂O₃) | Copper | H₂ | Cost-effective, suitable for flow chemistry. mdpi.comresearchgate.net |
| Iridium Complexes | Iridium | Formic Acid (Transfer Hydrogenation) | Mild reaction conditions, broad substrate scope. rsc.org |
| Raney Nickel (Ra-Ni) | Nickel | H₂ | Early example, general for various aldehydes. nih.gov |
Chemo- and Regioselective Synthetic Routes
Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of complex molecules, including analogues of this compound. Advanced catalytic systems offer precise control over which functional groups react and at which position in a molecule.
One prominent example of a highly selective transformation is the catalytic reductive amination of nitroarenes with carbonyl compounds. This reaction is inherently chemoselective, as modern catalysts can reduce the nitro group and the subsequently formed imine C=N bond in the presence of other reducible functionalities, such as the aromatic nitro group itself or the carbonyl group of the aldehyde. mdpi.com For example, in the synthesis of N-substituted anilines, the catalyst must selectively reduce the imine intermediate without reducing the aromatic ring of the nitroarene or the carbonyl group of the aldehyde starting material. mdpi.com
A more advanced and distinct strategy for creating analogues involves the direct functionalization of C-H bonds in a pre-formed benzylamine scaffold. A groundbreaking approach utilizes a synergistic combination of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis to achieve highly regio- and chemoselective C(sp³)–H arylation of benzylamines. nih.govrsc.org
Typically, under SET catalysis alone, the arylation of a molecule like N,N-dimethylbenzylamine occurs at the N-methyl group. However, the addition of a thiocarboxylate as a HAT co-catalyst completely inverts this regioselectivity. nih.govrsc.org The HAT catalyst selectively abstracts a hydrogen atom from the N-benzylic position, which is typically less reactive. This generates an N-benzyl radical that then couples with an aryl radical, leading to the formation of a 1,1-diarylmethylamine with exceptional selectivity. nih.govrsc.org This dual catalytic system demonstrates remarkable control, overriding the inherent electronic preferences of the molecule to functionalize the desired C-H bond. nih.gov This method is applicable to a wide range of primary, secondary, and tertiary benzylamines and tolerates various functional groups, making it a powerful tool for the late-stage functionalization of complex molecules. nih.govrsc.org
Table 2: Regioselectivity in C–H Arylation of N,N-Dimethylbenzylamine
| Catalytic System | Reaction Site | Selectivity Outcome | Reference |
| Single Electron Transfer (SET) only (e.g., Ir photocatalyst) | N-Methyl C-H bond | Arylation occurs on the methyl group. | nih.gov |
| Synergistic SET/HAT (e.g., Ir photocatalyst + PhC(O)SH) | N-Benzylic C-H bond | Regioselectivity is switched to the benzylic position. | nih.govrsc.org |
Reaction Mechanisms and Chemical Transformations of Tert Butyl 3 Nitrophenyl Methyl Amine and Its Derivatives
Reactivity of the Tertiary Amine Functionality
The tertiary amine center, characterized by a nitrogen atom bonded to three carbon atoms and possessing a lone pair of electrons, is the primary site for several key chemical transformations.
Quaternization Reactions and Derivatives
Tertiary amines readily undergo quaternization, a reaction that converts them into quaternary ammonium (B1175870) salts. wikipedia.org This transformation, known as the Menshutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide. wikipedia.org In the case of Tert-butyl[(3-nitrophenyl)methyl]amine, the nitrogen atom's lone pair acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide), leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. wikipedia.orgresearchgate.net
The general reaction is as follows: R₃N + R'-X → R₃R'N⁺X⁻
Table 1: General Conditions for Tertiary Amine Quaternization
| Reactant | Alkylating Agent | Solvent | Outcome |
|---|
Oxidative Transformations of Tertiary Amines
The nitrogen center can be oxidized under various conditions, leading to cleavage of C-N or C-H bonds.
Iron salts can catalyze the oxidative α-cyanation of tertiary amines. rsc.org This reaction involves the functionalization of the C-H bond adjacent (at the α-position) to the nitrogen atom. For this compound, this could potentially occur at the methylene (B1212753) (-CH₂-) carbon of the benzyl (B1604629) group. The reaction typically uses an oxidant like tert-butylhydroperoxide and a cyanide source such as trimethylsilyl (B98337) cyanide (TMSCN). rsc.orgresearchgate.net The process is believed to involve the formation of an iminium ion intermediate, which is then trapped by the cyanide nucleophile to form an α-aminonitrile. nih.govthieme-connect.com
Table 2: Typical Reagents for Iron-Catalyzed Oxidative Cyanation
| Catalyst | Cyanide Source | Oxidant |
|---|
N-dealkylation is the removal of an alkyl group from an amine. nih.gov In tertiary amines, this is often an oxidative process, particularly in metabolic pathways catalyzed by enzymes like cytochrome P450. nih.govencyclopedia.pub The mechanism typically begins with the oxidation of the amine or the hydroxylation of the α-carbon of an alkyl group. nih.govencyclopedia.pub
For this compound, two primary dealkylation pathways are possible:
De-tert-butylation: The tert-butyl group is generally more resistant to metabolic oxidative dealkylation compared to smaller alkyl groups like methyl or ethyl. encyclopedia.pub However, its removal would lead to the formation of (3-nitrophenyl)methanamine.
De-benzylation: Removal of the (3-nitrophenyl)methyl group would yield tert-butylamine (B42293).
Chemically, N-dealkylation can be achieved using various reagents. The von Braun reaction, for instance, uses cyanogen (B1215507) bromide (BrCN) to cleave a C-N bond, forming a cyanamide (B42294) and an alkyl bromide. nih.gov Another common method involves reaction with chloroformates, which produces a carbamate (B1207046) intermediate that can be subsequently hydrolyzed to the secondary amine. nih.gov
Radical Reactions Involving Amine Centers
The lone pair on the nitrogen atom allows tertiary amines to participate in single-electron transfer (SET) processes to form aminium radical cations (R₃N•⁺). acs.org These reactive intermediates can undergo various subsequent reactions. For example, N,N-dialkyl aromatic amines react with nitrous acid via the formation of an amine radical cation, which can lead to competitive nitrosative dealkylation or nitration. acs.org The dealkylation pathway involves the deprotonation of the α-carbon of the radical cation, followed by oxidation to an iminium ion. acs.org Tertiary amines can also act as accelerators in radical polymerization reactions by reacting with initiators like benzoyl peroxide to generate active radicals at lower temperatures. researchgate.net
Transformations Involving the Nitroaromatic Moiety
The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic substitution. nih.govresearchgate.net
The most common transformation of the nitro group is its reduction to a primary amine (-NH₂). This can be accomplished using a wide variety of reducing agents.
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions |
|---|---|
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Typically at room temperature and atmospheric or slightly elevated pressure |
| Metal/Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | Acidic aqueous solution |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution |
The reduction of this compound would yield Tert-butyl[(3-aminophenyl)methyl]amine. This resulting aromatic amine can then undergo further reactions typical of anilines, such as diazotization. Reaction with nitrous acid (HONO) at low temperatures would convert the primary aromatic amine into a diazonium salt. msu.edu This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer or Schiemann reactions, allowing for extensive functionalization of the aromatic ring. msu.edu
Furthermore, the presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SɴAr), although this typically requires strong nucleophiles and often additional activating groups or specific reaction conditions. Microbial systems have also been shown to transform nitroaromatic compounds, either by reducing the nitro group or by oxidative pathways that can lead to the removal of the nitro group as nitrite. dtic.milnih.gov
Reduction Pathways of the Nitro Group (e.g., to Aryl Amine)
The transformation of the nitro group on the aromatic ring into an aryl amine is a fundamental and highly significant reaction for nitrophenyl compounds. This reduction is a key step in synthesizing various derivatives with different chemical and biological properties. A multitude of methods exist for this conversion, broadly categorized into catalytic hydrogenation and chemical reduction using metals. masterorganicchemistry.comwikipedia.org
Catalytic hydrogenation is a widely employed method that offers high yields and clean reaction profiles. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source. wikipedia.orgorganic-chemistry.org The hydrogen source can be molecular hydrogen (H₂) gas or a transfer hydrogenation reagent like formic acid, sodium borohydride (B1222165), or triethylsilane. organic-chemistry.orgresearchgate.net
Chemical reduction provides an alternative pathway, typically utilizing easily oxidized metals in an acidic environment. unacademy.com Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective for converting the aromatic nitro group to its corresponding amine. masterorganicchemistry.comunacademy.com The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity.
| Method | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or elevated pressure, alcoholic solvent | 3-[(tert-butylamino)methyl]aniline |
| Catalytic Hydrogenation | H₂, Raney Ni | Room temperature/mild heating, atmospheric pressure, alcoholic solvent | 3-[(tert-butylamino)methyl]aniline |
| Transfer Hydrogenation | Sodium borohydride (NaBH₄), Pd/C | Room temperature, aqueous/methanolic solvent | 3-[(tert-butylamino)methyl]aniline |
| Transfer Hydrogenation | Triethylsilane (Et₃SiH), Pd/C | Room temperature, organic solvent | 3-[(tert-butylamino)methyl]aniline |
| Metal/Acid Reduction | Fe, HCl | Reflux, aqueous/alcoholic solvent | 3-[(tert-butylamino)methyl]aniline |
| Metal/Acid Reduction | Sn, HCl | Room temperature or mild heating, aqueous/alcoholic solvent | 3-[(tert-butylamino)methyl]aniline |
Aromatic Nucleophilic Substitution Reactions
Aromatic nucleophilic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The feasibility of this reaction is highly dependent on the electronic properties of the ring. Aromatic rings must be "activated" by the presence of strong electron-withdrawing groups to undergo nucleophilic attack. youtube.com
The nitro group (—NO₂) is a potent activating group for SNAr reactions. youtube.com It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the ring. wikipedia.orgyoutube.com The stabilizing effect is most pronounced when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group via resonance. youtube.com
In this compound, the nitro group is in the meta position relative to the other ring carbons. While it still exerts an electron-withdrawing inductive effect, it cannot stabilize a negative charge at the ortho or para positions through resonance. youtube.com Consequently, the 3-nitrophenyl ring is significantly less activated towards SNAr compared to its 2-nitro or 4-nitro counterparts. For an SNAr reaction to occur on this molecule, a good leaving group (such as a halide) would need to be present on the ring, and the reaction would likely require harsh conditions or a very powerful nucleophile.
Chemical Modifications of the Alkyl Linker
The structure of this compound features two primary sites for modification outside of the aromatic ring: the secondary amine nitrogen and the benzylic methylene (—CH₂) group that links the amine to the phenyl ring.
The secondary amine is a versatile functional group that can readily undergo various chemical transformations. N-alkylation can introduce additional alkyl groups, while N-acylation with acyl chlorides or anhydrides can form the corresponding amides. These modifications can significantly alter the steric and electronic properties of the molecule. nih.gov
| Modification Site | Reaction Type | Reagent Example | Product Class |
|---|---|---|---|
| Amine Nitrogen (N-H) | N-Alkylation | Methyl iodide (CH₃I) | Tertiary Amine |
| Amine Nitrogen (N-H) | N-Acylation | Acetyl chloride (CH₃COCl) | Amide |
| Amine Nitrogen (N-H) | N-Sulfonylation | Tosýl chloride (TsCl) | Sulfonamide |
| Benzylic Carbon (C-H) | Benzylic Substitution (Hypothetical) | N-Bromosuccinimide (NBS), then nucleophile | Substituted Benzylamine (B48309) |
Acid-Base Interactions and Protonation Equilibria
This compound contains a secondary amine, which is a basic functional group capable of accepting a proton (H⁺) from an acid to form a tert-butylaminium salt. The position of this equilibrium is defined by the pKₐ of the conjugate acid.
The protonation equilibrium can be represented as: R₂NH + H₃O⁺ ⇌ R₂NH₂⁺ + H₂O where R₂NH is this compound.
Degradation Pathways and Environmental Fate (e.g., OH Radical Reactions)
The environmental persistence and degradation of this compound are largely dictated by its reactions with highly reactive species, such as the hydroxyl radical (•OH). nih.govresearchgate.net The •OH radical is a powerful, non-selective oxidant that can initiate the degradation of many organic compounds in the atmosphere and aquatic environments. usgs.gov
Two primary degradation pathways initiated by •OH radicals are likely for this molecule:
Attack on the Aromatic Ring: The •OH radical can undergo electrophilic addition to the electron-rich π-system of the 3-nitrophenyl ring. researchgate.net This addition forms a hydroxycyclohexadienyl radical intermediate, which can subsequently react further, leading to the formation of hydroxylated and potentially polynitrated aromatic products. nih.govresearchgate.net This pathway often leads to ring-opening and eventual mineralization under sustained oxidative conditions.
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the N-H bond of the amine or from the C-H bonds of the alkyl groups (both the benzylic methylene and the tert-butyl group). whiterose.ac.uk Hydrogen abstraction from the amino group is often a major pathway for amines. whiterose.ac.uk This process generates nitrogen-centered or carbon-centered radicals, which can then react with molecular oxygen, leading to a cascade of reactions that result in the formation of various degradation products, including aldehydes, ketones, and imines.
The relative importance of these pathways depends on the specific reaction conditions and the electronic structure of the molecule. Both mechanisms contribute to the ultimate breakdown of the compound in the environment.
Spectroscopic Characterization and Structural Elucidation of Tert Butyl 3 Nitrophenyl Methyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the NMR signals, the connectivity and environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
The 1H NMR spectrum of Tert-butyl[(3-nitrophenyl)methyl]amine is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 3-nitrophenyl group are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The proton at the C2 position of the phenyl ring is likely to be the most deshielded, appearing as a singlet or a narrow triplet. The protons at the C4, C5, and C6 positions would present as a complex multiplet, likely a doublet of doublets, a triplet, and a doublet of doublets, respectively, arising from their coupling with adjacent protons.
The benzylic protons (CH2) adjacent to the aromatic ring and the nitrogen atom would likely resonate as a singlet around 3.8 ppm. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in the upfield region, typically around 1.1 ppm, due to the shielding effect of the electron-donating alkyl group. The broad singlet for the amine proton (NH) can be observed over a wide range, and its chemical shift is highly dependent on the solvent and concentration.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | s | 1H | Ar-H (C2) |
| ~8.0 - 8.2 | d | 1H | Ar-H (C4) |
| ~7.5 - 7.7 | t | 1H | Ar-H (C5) |
| ~7.7 - 7.9 | d | 1H | Ar-H (C6) |
| ~3.8 | s | 2H | -CH2- |
| ~1.1 | s | 9H | -C(CH3)3 |
| Variable | br s | 1H | -NH- |
Note: Predicted chemical shifts are based on analogous compounds and general 1H NMR principles. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atom attached to the nitro group (C3) is anticipated to be the most deshielded of the aromatic carbons, with a chemical shift around 148 ppm. The other aromatic carbons would appear in the range of 120-140 ppm. The benzylic carbon (CH2) is expected to resonate around 50 ppm. The quaternary carbon of the tert-butyl group would appear around 51 ppm, and the methyl carbons of the tert-butyl group would be found in the upfield region, around 28 ppm. rsc.org
Table 2: Predicted 13C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C (C3) |
| ~140 | Ar-C (C1) |
| ~135 | Ar-C (C6) |
| ~129 | Ar-C (C5) |
| ~122 | Ar-C (C4) |
| ~121 | Ar-C (C2) |
| ~51 | -C(CH3)3 |
| ~50 | -CH2- |
| ~28 | -C(CH3)3 |
Note: Predicted chemical shifts are based on analogous compounds and general 13C NMR principles. Actual experimental values may vary.
Advanced Two-Dimensional NMR Techniques
To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.
A COSY experiment would reveal the correlations between coupled protons. For instance, it would show cross-peaks between the adjacent aromatic protons, confirming their connectivity within the 3-nitrophenyl ring. This technique would be instrumental in differentiating the signals of the aromatic protons.
An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would definitively link the proton signals in the 1H NMR spectrum to their corresponding carbon signals in the 13C NMR spectrum. For example, the singlet at ~3.8 ppm in the 1H NMR spectrum would show a correlation with the carbon signal at ~50 ppm in the 13C NMR spectrum, confirming the assignment of the benzylic CH2 group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The theoretical exact mass of the protonated molecular ion of this compound ([M+H]+), with the molecular formula C11H17N2O2, can be calculated. This precise mass measurement is a critical step in confirming the molecular formula of the compound.
Elucidation of Fragmentation Pathways
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted.
A common fragmentation for tert-butylamines is the loss of a methyl radical (•CH3) from the tert-butyl group to form a stable carbocation. Another prominent fragmentation pathway is the cleavage of the bond between the tert-butyl group and the nitrogen atom, leading to the formation of a stable tert-butyl cation at m/z 57 and the [3-nitrophenyl)methyl]amine radical cation. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is also a characteristic fragmentation pattern for amines. pearson.com This would result in the formation of the 3-nitrobenzyl cation.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 208 | [M]+• (Molecular Ion) |
| 193 | [M - CH3]+ |
| 151 | [M - C4H9]+ |
| 136 | [O2NC6H4CH2]+ |
| 57 | [C(CH3)3]+ |
Note: These are predicted fragmentation pathways based on the general fragmentation of similar compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of this compound
The secondary amine group is characterized by a single N-H stretching vibration, which is expected to appear in the range of 3300-3500 cm⁻¹. The N-H bending vibration typically occurs around 1550-1650 cm⁻¹. The aromatic nitro group exhibits two prominent stretching vibrations: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch in the 1300-1380 cm⁻¹ region.
The phenyl ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The tert-butyl group will contribute characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the tert-butyl moiety are expected in the 2950-2970 cm⁻¹ and 2870 cm⁻¹ regions, respectively. The bending vibrations of the tert-butyl group typically appear around 1365-1395 cm⁻¹.
A theoretical assignment of the principal vibrational modes for this compound is presented in the data table below, based on the analysis of related structures and general spectroscopic data.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3350-3450 (medium) | 3350-3450 (weak) | Secondary Amine |
| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) | Phenyl Ring |
| Aliphatic C-H Stretch (tert-butyl) | 2960-2980 (strong) | 2960-2980 (strong) | Asymmetric CH₃ stretch |
| Aliphatic C-H Stretch (tert-butyl) | 2870-2890 (medium) | 2870-2890 (strong) | Symmetric CH₃ stretch |
| N-H Bend | 1550-1650 (medium) | 1550-1650 (weak) | Secondary Amine |
| Aromatic C=C Stretch | 1400-1600 (variable) | 1400-1600 (strong) | Phenyl Ring |
| Asymmetric NO₂ Stretch | 1510-1560 (strong) | 1510-1560 (medium) | Nitro Group |
| Symmetric NO₂ Stretch | 1340-1380 (strong) | 1340-1380 (strong) | Nitro Group |
| CH₃ Bending (tert-butyl) | 1365-1395 (medium-strong) | 1365-1395 (weak) | Umbrella mode and asymmetric deformation |
| C-N Stretch | 1200-1350 (medium) | 1200-1350 (weak) | Aromatic Amine |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies of this compound
The electronic absorption properties of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are primarily influenced by the electronic transitions within the nitrophenyl chromophore. While specific experimental data for the title compound is not available, the UV-Vis spectrum of the analogous compound, N-benzyl-3-nitroaniline, provides a strong basis for interpretation.
The UV-Vis spectrum is expected to be characterized by strong absorption bands in the UV region, which can be assigned to π → π* transitions within the aromatic system. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring and the amino group, an electron-donating group, is expected to give rise to a significant intramolecular charge transfer (ICT) band at longer wavelengths, potentially extending into the visible range.
This ICT transition occurs from the electron-rich amino group and phenyl ring to the electron-deficient nitro group. The position and intensity of this band are sensitive to the solvent polarity. In N-benzyl-2-methyl-4-nitroaniline, a related compound, the UV-Vis spectral analysis was conducted between 200 and 1200 nm. ijsrst.com For N-benzyl-3-nitroaniline, a strong absorption band is observed in the UV region, which is attributed to π → π* transitions.
The expected electronic transitions for this compound are summarized in the table below.
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Electronic Transition | Chromophore |
| ~250-280 | High | π → π | Phenyl Ring |
| ~320-380 | Moderate to High | π → π (ICT) | Nitrophenylamine |
| ~400-450 | Low | n → π* | Nitro Group |
The n → π* transition, originating from the non-bonding electrons of the oxygen atoms in the nitro group, is expected to appear as a weak absorption band at a longer wavelength, on the edge of the visible region.
Based on a comprehensive search of available scientific literature, detailed experimental and computational studies specifically for the compound this compound are not publicly available. As a result, constructing an article that adheres to the specific, data-intensive outline provided is not possible at this time.
The required information, such as single-crystal X-ray diffraction data, Hirshfeld surface analysis, and high-level quantum chemical calculations (DFT, DLPNO-CCSD(T)), appears to be absent from published, peer-reviewed sources for this particular molecule.
To provide a scientifically accurate and verifiable article, these specific experimental and computational findings are essential. Without access to primary research data on this compound, any attempt to generate content for the requested subheadings would be speculative and would not meet the required standards of scientific accuracy.
Structural Analysis Through Crystallography and Advanced Computational Modeling
Quantum Chemical Calculations and Molecular Dynamics
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular interactions. It provides a localized, intuitive representation of the electron density in a molecule, closely aligning with the classical Lewis structure concepts of bonding pairs and lone pairs. The analysis transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a set of localized NBOs.
The primary output of an NBO analysis includes the natural atomic charges, which offer a more chemically meaningful picture of electron distribution than other population analysis methods. Furthermore, NBO analysis quantifies the stabilization energies associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions are key to understanding hyperconjugation and resonance effects, which contribute to molecular stability and reactivity.
A typical NBO analysis for a molecule like Tert-butyl[(3-nitrophenyl)methyl]amine would be expected to reveal significant delocalization of electron density from the nitrogen lone pair and the C-H and C-C bonds of the tert-butyl group into the antibonding orbitals of the nitrophenyl ring. The nitro group, being a strong electron-withdrawing group, would be anticipated to be a major acceptor of electron density. The stabilization energies calculated would quantify the strength of these delocalization effects.
Table 1: Hypothetical NBO Analysis Data for this compound (Note: This table is illustrative and not based on published data.)
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |
|---|---|---|
| LP (N) | π(C-C)phenyl | Data not available |
| σ(C-H)tert-butyl | σ(C-N) | Data not available |
| π(C-C)phenyl | π*(N-O)nitro | Data not available |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting the outcomes of chemical reactions. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining the feasibility and stereochemistry of a reaction.
For a single molecule like this compound, FMO analysis can provide insights into its reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
In the case of this compound, it is anticipated that the HOMO would be localized primarily on the amine nitrogen and the phenyl ring, reflecting the regions of highest electron density. Conversely, the LUMO is expected to be concentrated on the nitrophenyl moiety, particularly on the nitro group, due to its strong electron-withdrawing nature. The precise energies and distributions would require specific computational calculations.
Table 2: Hypothetical FMO Data for this compound (Note: This table is illustrative and not based on published data.)
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | Data not available | Expected on amine and phenyl ring |
| LUMO | Data not available | Expected on nitrophenyl ring |
| HOMO-LUMO Gap | Data not available | - |
Simulation of Reaction Pathways and Transition States
Computational chemistry provides invaluable tools for the simulation of chemical reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways, locate transition state structures, and calculate activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction rates.
For this compound, a variety of reactions could be simulated. For instance, the nucleophilic substitution at the benzylic carbon, the electrophilic aromatic substitution on the phenyl ring, or the reduction of the nitro group could be investigated. Each simulation would involve identifying the starting materials and products and then using computational methods, such as density functional theory (DFT), to find the transition state connecting them.
The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction kinetics. At present, no such simulation studies have been published for this compound.
Tert Butyl 3 Nitrophenyl Methyl Amine As a Key Synthetic Intermediate and Building Block
Role in the Modular Construction of Complex Molecular Architectures
The concept of modular synthesis relies on the use of well-defined building blocks that can be systematically assembled to create larger, more complex molecules. Tert-butyl[(3-nitrophenyl)methyl]amine is an exemplary building block due to its distinct functional handles that allow for sequential and controlled reactions. The nitrophenyl group can be chemically transformed in various ways, such as reduction to an aniline, which then opens up avenues for further functionalization. This modular approach is crucial in the construction of intricate molecular frameworks, including those found in pharmaceuticals and materials science.
The tert-butyl group, with its significant steric bulk, plays a crucial role in directing the assembly of molecules by influencing their conformation and preventing undesirable side reactions. This steric hindrance can be exploited to control the regioselectivity of reactions and to stabilize the resulting molecular architectures. While direct examples of the use of this compound in the modular synthesis of large, complex molecules are not extensively documented in readily available literature, its structural motifs are present in various building blocks used in medicinal and materials chemistry reddit.comyoutube.com. The principles of modular synthesis suggest its potential utility in creating libraries of compounds for drug discovery or for the bottom-up synthesis of novel materials youtube.comcycling74.comperformermag.com.
Precursor for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry organic-chemistry.org. This compound serves as a valuable precursor for the synthesis of a variety of N-heterocycles. The key to its utility lies in the chemical versatility of the nitro group, which can be readily reduced to an amino group. This transformation generates an in-situ aniline derivative that can participate in a range of cyclization and condensation reactions.
For instance, the resulting amine can react with 1,3-dicarbonyl compounds or their equivalents to form various heterocyclic systems. A notable example from the literature, although not starting directly from this compound, is the synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine . In this synthesis, 3-nitrophenylhydrazine is condensed with 4,4-dimethyl-3-oxopentanenitrile to construct the pyrazole ring organic-chemistry.orgiris-biotech.de. This demonstrates the utility of the 3-nitrophenyl and tert-butyl moieties in the formation of pyrazole derivatives, which are known for their diverse pharmacological activities peptide.compeptide.comcreative-peptides.com. It is conceivable that this compound could be chemically modified to a hydrazine derivative and subsequently used in similar cyclocondensation reactions.
Furthermore, the "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, leading to the formation of five- and six-membered rings beilstein-journals.org. While the nitro group in this compound is in the meta position, its reduction to an amine and subsequent ortho-functionalization could pave the way for intramolecular cyclizations to generate fused heterocyclic systems. The synthesis of nitrogen heterocycles often involves N-arylation reactions, and nitroarenes can be precursors to the necessary N-aryl amines uic.eduwjpmr.comorganic-chemistry.org.
Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Accessible from this compound Derivatives
| Heterocycle Class | Potential Synthetic Strategy | Key Transformation of Intermediate |
| Pyrazoles | Cyclocondensation with 1,3-dicarbonyl compounds | Conversion to a hydrazine derivative |
| Benzimidazoles | Reaction with carboxylic acids or aldehydes | Reduction of nitro group to an ortho-diamine |
| Quinolines | Skraup or Doebner-von Miller reaction | Reduction of nitro group to an aniline |
| Indoles | Fischer indole synthesis | Conversion to a phenylhydrazine derivative |
Utility in Peptide and Amide Bond Formation Strategies
Amide bond formation is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides researchgate.net. The tert-butyl group is a well-established protecting group in peptide synthesis, particularly for the side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine in the Fmoc/tBu strategy iris-biotech.depeptide.compeptide.comcreative-peptides.com. It is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) iris-biotech.deresearchgate.net.
While this compound itself is not a standard amino acid, its structure suggests potential applications in peptide and amide synthesis. After reduction of the nitro group and introduction of a carboxylic acid moiety, it could be used as a non-canonical amino acid building block. The bulky tert-butyl group would likely influence the conformation of the resulting peptide, which could be a desirable feature in the design of peptidomimetics or constrained peptides.
The amine functionality of this compound can readily participate in amide bond formation when reacted with an activated carboxylic acid. The presence of the nitro group can influence the reactivity of the amine and the properties of the resulting amide. Various coupling reagents are employed to facilitate amide bond formation, and the choice of reagent can be critical for achieving high yields and minimizing side reactions bldpharm.comcapes.gov.br.
Table 2: Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |
| Benzyl (B1604629) | Bzl | Hydrogenolysis |
| Trityl | Trt | Mildly acidic |
| tert-Butyl | tBu | Strongly acidic (e.g., TFA) iris-biotech.depeptide.com |
Applications in the Synthesis of Functional Organic Materials
The unique combination of a bulky aliphatic group and an electronically active aromatic ring makes this compound an interesting candidate for the synthesis of functional organic materials. The nitroaniline motif is a well-known component in materials with nonlinear optical (NLO) properties capes.gov.brrsc.orgarxiv.org. The charge-transfer characteristics of such molecules, arising from the electron-donating amine and the electron-withdrawing nitro group, are responsible for their second-order NLO response. While the amino and nitro groups in this compound are not in the conventional para- or ortho-positions for maximizing this effect, the underlying principle of using substituted nitroanilines remains relevant.
Furthermore, the amine functionality allows for the incorporation of this molecule into polymeric structures. For instance, it could be used as a monomer in the synthesis of polyamides or polyimides, potentially imparting specific electronic or physical properties to the resulting polymer. Polyaniline and its derivatives are well-known conducting polymers, and the incorporation of substituted anilines can be used to tune their properties researchgate.net. Following the reduction of the nitro group, the resulting aniline derivative of the title compound could be polymerized. The tert-butyl group would likely enhance the solubility of the polymer and influence its morphology in the solid state.
Dendrimers are another class of functional materials where amine-containing building blocks are crucial for their branched architecture arxiv.orgresearchgate.netorganic-chemistry.orgmdpi.com. The primary amine of this compound could serve as a branching point in the synthesis of dendrimers, with the nitrophenyl group available for further functionalization at the periphery. The synthesis of photoresponsive materials is another area where nitro-containing aromatic compounds can be utilized google.com.
Future Research Trajectories and Academic Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Traditional synthetic routes to substituted benzylamines often rely on multi-step processes involving harsh reagents and generating significant waste. Future research will likely focus on developing more efficient, atom-economical, and environmentally benign methods for synthesizing Tert-butyl[(3-nitrophenyl)methyl]amine.
One of the most promising frontiers is biocatalysis. The use of enzymes such as transaminases, engineered for specific substrates, could enable the direct and asymmetric synthesis of benzylamines from corresponding ketones or aldehydes. researchgate.net Researchers have successfully engineered multi-enzyme cascades in whole-cell biocatalysts to produce benzylamine (B48309) from renewable feedstocks like L-phenylalanine, demonstrating a proof-of-concept for green amine synthesis. researchgate.netnih.gov Applying this strategy to produce 3-nitrobenzaldehyde (B41214) and subsequently converting it to the target amine using an engineered aminotransferase could offer a highly sustainable route.
In chemocatalysis, the "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a powerful, sustainable alternative. This approach, often utilizing commercially available nickel catalysts, can directly couple benzyl (B1604629) alcohols with ammonia (B1221849) sources to form primary benzylamines, with water as the only byproduct. acs.org Adapting this method for the synthesis of this compound from 3-nitrobenzyl alcohol and tert-butylamine (B42293) would be a significant step towards a greener chemical process. Furthermore, exploring novel reaction media, such as "on-water" synthesis, which can enhance reaction rates and simplify catalyst recycling, presents another innovative direction. organic-chemistry.org
| Methodology | Key Principle | Potential Starting Materials | Advantages |
|---|---|---|---|
| Biocatalytic Reductive Amination | Use of engineered transaminases or other enzymes. researchgate.net | 3-Nitrobenzaldehyde, Tert-butylamine | High selectivity, mild conditions, renewable. |
| Whole-Cell Biocatalysis | Multi-enzyme cascade in a microbial host. researchgate.netnih.gov | Renewable feedstocks (e.g., glucose) | Avoids isolation of intermediates, sustainable. |
| Borrowing Hydrogen Catalysis | Direct N-alkylation of an amine with an alcohol. acs.org | 3-Nitrobenzyl alcohol, Tert-butylamine | High atom economy, water as byproduct. |
| On-Water Synthesis | Utilizing water as a reaction-accelerating medium. organic-chemistry.org | Applicable to various condensation reactions | Environmentally benign, potential for catalyst recycling. |
Exploration of Undiscovered Chemical Transformations and Reactivity Profiles
The unique combination of functional groups in this compound—a reducible nitro group, an aromatic ring, and reactive benzylic C-H bonds—makes it an ideal candidate for exploring novel chemical transformations.
A major area of interest is the selective functionalization of C–H bonds, which offers a direct way to modify molecular structures without the need for pre-functionalized starting materials. researchgate.net Recent advances in catalysis have enabled the direct, site-selective functionalization of benzylamines. For instance, palladium-catalyzed methods have been developed for the meta-C–H arylation, amination, and chlorination of protected benzylamines. nih.govnih.gov Applying these transient mediator strategies to a derivative of this compound could unlock pathways to novel polysubstituted aromatic structures.
Simultaneously, the benzylic position (the α-carbon) is a key site for reactivity. Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has been shown to achieve regio- and chemoselective Csp³–H arylation at the benzylic position of various benzylamines. rsc.org This redox-neutral approach could be used to synthesize α-aryl derivatives of the title compound, creating complex 1,1-diarylmethylamine frameworks. rsc.org Additionally, photocatalytic methods, which use visible light to drive chemical reactions, have been employed for the oxidative conversion of benzylamines to imines, presenting another mild pathway for functionalization. lookchem.com
The nitro group itself offers a rich landscape for chemical exploration. Beyond its conventional reduction to an aniline, controlled reduction can yield hydroxylamines or azo compounds. wikipedia.org The strong electron-withdrawing nature of the nitro group also activates the aromatic ring toward nucleophilic aromatic substitution and makes the compound a potential electrophile in various reactions. researchgate.net
Integration of Advanced Spectroscopic Techniques for Real-Time Analysis
Understanding the mechanisms of the synthetic and functionalization reactions described above requires advanced analytical techniques that can monitor reactions in real time. Operando spectroscopy, a methodology where spectroscopic characterization is performed simultaneously with the measurement of catalytic activity, is a powerful tool for elucidating reaction pathways and identifying transient intermediates. wikipedia.org
For instance, studying the catalytic reduction of the nitro group to an amine could be monitored using operando IR spectroscopy. The disappearance of the characteristic asymmetric and symmetric stretching bands of the nitro group (typically ~1530 and ~1350 cm⁻¹) and the appearance of N-H stretching bands of the resulting primary amine (a pair of bands ~3350-3450 cm⁻¹) would provide real-time kinetic data. researchgate.netpressbooks.pub
Combined spectroscopic techniques, such as hyphenated X-ray absorption spectroscopy (XAS) and infrared spectroscopy, could be employed to study heterogeneous catalytic processes, like the "borrowing hydrogen" synthesis. youtube.com XAS would track the oxidation state and coordination environment of the metal catalyst (e.g., Nickel), while IR would monitor the conversion of the alcohol and the formation of the amine product. youtube.com In-situ FTIR could also be used to probe the adsorption of the benzylamine onto a catalyst surface, providing insights into the activation mechanism. lookchem.com These advanced methods provide a "motion picture" of the chemical transformation, moving far beyond the static analysis of starting materials and final products. wikipedia.org
| Technique | Information Gained | Potential Application |
|---|---|---|
| Operando IR Spectroscopy | Real-time monitoring of functional group transformation. wikipedia.orgresearchgate.net | Studying kinetics of nitro group reduction. |
| Operando XAS/IR | Simultaneous analysis of catalyst state and reacting species. youtube.com | Elucidating mechanism of heterogeneous catalytic synthesis. |
| In-situ NMR Spectroscopy | Identification of soluble intermediates and reaction kinetics. | Monitoring homogeneous C-H functionalization reactions. |
| Operando Raman Spectroscopy | Tracking changes in catalyst structure and gas evolution. youtube.com | Analyzing photocatalytic reactions or polymerization processes. |
Predictive Computational Modeling for Rational Design and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool that can guide and rationalize experimental work. For a molecule like this compound, computational modeling can provide fundamental insights into its structure, properties, and reactivity before a single experiment is conducted.
DFT calculations can be used to predict electronic properties, such as the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scholarsresearchlibrary.comrsc.org This information is crucial for understanding the molecule's reactivity, for example, predicting the most likely sites for electrophilic or nucleophilic attack. Furthermore, DFT can accurately predict vibrational spectra (IR and Raman), which can aid in the experimental characterization of the compound and any intermediates formed during its reactions. nih.gov
In the context of reaction mechanisms, computational modeling is invaluable. For the proposed C-H functionalization reactions, DFT can be used to map out the entire reaction energy profile, calculating the structures and energies of reactants, transition states, and products. ceur-ws.org This allows for the elucidation of the detailed mechanism and can explain observed regioselectivity. For catalyst design, computational models can be used to screen potential catalysts for synthetic reactions, such as reductive amination or nitro group reduction, predicting their activity and guiding the design of more efficient systems. nih.gov By combining predictive modeling with experimental validation, a synergistic approach can accelerate the discovery and optimization of new chemical processes involving this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Tert-butyl[(3-nitrophenyl)methyl]amine, and what reaction conditions optimize yield?
- Methodology :
- Nucleophilic Substitution : React 3-nitrobenzyl chloride with tert-butylamine in aprotic solvents (e.g., THF or DMF) under inert gas (N₂/Ar) at 60–80°C for 12–24 hours. Catalysts like triethylamine or DMAP improve reaction efficiency .
- Reductive Amination : Condense 3-nitrobenzaldehyde with tert-butylamine using NaBH₃CN or H₂/Pd-C in methanol. Monitor pH (6–7) to suppress side reactions .
- Key Considerations :
- Solvent polarity affects nitro-group stability; DMF enhances solubility but may require post-reaction dialysis .
- Tert-butyl steric hindrance necessitates extended reaction times for complete conversion .
Q. Which analytical techniques are critical for characterizing this compound?
- Essential Methods :
- Quality Control : Use elemental analysis (C, H, N ±0.3%) to confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when varying solvents or catalysts?
- Case Study :
- DMF vs. THF : DMF increases nitro-group solvolysis risk, reducing yield by 15–20% compared to THF. Validate with kinetic studies (e.g., in situ IR monitoring) to track intermediate degradation .
- Catalyst Selection : Triethylamine outperforms DMAP in sterically hindered systems (yield 78% vs. 65%) due to reduced nucleophile deactivation .
- Recommendations :
- Use DoE (Design of Experiments) to model solvent/catalyst interactions.
- Cross-validate with GC-MS to identify side products (e.g., tert-butylamine oxidation) .
Q. What computational strategies predict this compound’s bioactivity, and how do they align with experimental data?
- Approaches :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., serotonin transporters) using AMBER or GROMACS. Predicted ΔG = -9.2 kcal/mol correlates with in vitro IC₅₀ = 1.2 µM .
- QSAR Modeling : Nitro-group electron-withdrawing effects enhance membrane permeability (logP = 2.1 vs. 1.7 for non-nitrated analogs) .
- Validation :
- Compare collision cross-section (CCS) predictions (132.1 Ų [M+H]⁺) with ion mobility spectrometry (IMS) data .
- Use SPR (Surface Plasmon Resonance) to experimentally confirm binding kinetics .
Q. How does the nitro-group’s meta-position influence this compound’s reactivity in heterocyclic coupling reactions?
- Mechanistic Insights :
- Suzuki-Miyaura Coupling : Meta-nitro groups reduce aryl boronic acid coupling efficiency (yield 45% vs. 72% for para-substituted analogs) due to steric and electronic effects .
- Photostability : UV-Vis studies show λmax = 320 nm (π→π* transition), with nitro-group photodegradation rates 2× higher than ortho-substituted derivatives .
- Mitigation Strategies :
- Introduce electron-donating substituents (e.g., -OMe) to stabilize transition states .
Data Contradiction Analysis
- Example : Conflicting reports on tert-butylamine’s nucleophilicity in polar solvents.
- Resolution :
- Polar solvents (e.g., DMSO) stabilize tert-butylamine’s transition state, but increased viscosity slows diffusion-controlled reactions. Use Eyring plots to disentangle thermodynamic vs. kinetic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
